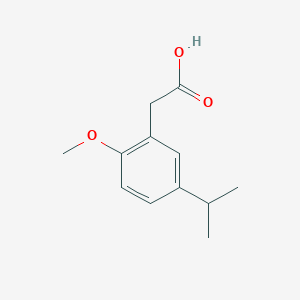

(5-Isopropyl-2-methoxyphenyl)acetic acid

Description

Contextual Background and Chemical Significance in Organic Chemistry

Substituted phenylacetic acids are of considerable interest in organic chemistry due to their utility as synthetic intermediates. arochemexports.com The carboxylic acid and the activated methylene (B1212753) group provide two reactive centers for a variety of chemical transformations. These compounds can serve as precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. ontosight.aiyoutube.com For instance, derivatives of phenylacetic acid are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and felbinac, highlighting the therapeutic potential of this structural class. inventivapharma.com

The synthesis of substituted phenylacetic acids can be achieved through various established methods. Classical approaches include the Willgerodt-Kindler reaction, which can convert acetophenones to the corresponding phenylacetic acids, and the Arndt-Eistert homologation, a method for converting a carboxylic acid to its next higher homologue. mdma.cherowid.orgucla.eduresearchgate.netwikipedia.orgorganic-chemistry.org More contemporary methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of the carbon-carbon bond between the phenyl ring and the acetic acid moiety from precursors like aryl boronic acids and haloacetic esters. inventivapharma.comsci-hub.sewikipedia.org The availability of (5-Isopropyl-2-methoxyphenyl)boronic acid suggests a feasible synthetic route to the title compound via such a cross-coupling strategy.

Research Imperatives and Unaddressed Questions Pertaining to the Chemical Compound

The primary research imperative concerning (5-Isopropyl-2-methoxyphenyl)acetic acid is the fundamental characterization of its chemical and physical properties, as well as the exploration of its potential applications. Given that many substituted phenylacetic acids exhibit biological activity, a key unaddressed question is whether this specific substitution pattern confers any interesting pharmacological properties. For example, various phenylacetic acid derivatives have been investigated as hPPAR agonists for the treatment of metabolic disorders and as aldose reductase inhibitors. nih.govnih.gov

Further research is needed to establish a reliable and scalable synthesis for this compound. While a synthetic route from the corresponding boronic acid can be proposed, the optimization of such a synthesis and the full characterization of the product are yet to be reported in the scientific literature. The exploration of its reactivity in various organic transformations would also be of interest to synthetic chemists.

Another area of inquiry is the potential for this compound to serve as a building block in the synthesis of novel materials or more complex molecular architectures. The unique combination of the isopropyl and methoxy (B1213986) substituents may influence the compound's solubility, crystallinity, and intermolecular interactions, which could be of interest in materials science.

The following tables provide a summary of the known information for a potential precursor and the predicted properties of the title compound, based on the general characteristics of phenylacetic acid derivatives.

Table 1: Properties of (5-Isopropyl-2-methoxyphenyl)boronic acid

| Property | Value |

| CAS Number | 216393-63-4 |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Melting Point | 84-88 °C |

| Boiling Point | 350.0±52.0 °C at 760 mmHg |

This data is for a potential synthetic precursor to this compound.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| pKa | ~4.3 (estimated based on phenylacetic acid) |

These properties are estimated based on the general characteristics of substituted phenylacetic acids and have not been experimentally verified for this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-5-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)9-4-5-11(15-3)10(6-9)7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSCSDHAJVIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropyl 2 Methoxyphenyl Acetic Acid and Its Analogues

Established Synthetic Routes and Strategies

Traditional synthetic approaches remain fundamental in accessing (5-Isopropyl-2-methoxyphenyl)acetic acid and related compounds. These methods often rely on the functionalization of simpler, commercially available starting materials through multi-step sequences.

Synthetic Approaches Involving Substituted Benzyl (B1604629)/Phenylacetic Acid Derivatives

A common and established strategy for synthesizing complex phenylacetic acids involves a multi-step pathway starting from a functionalized aromatic core. This approach builds the acetic acid side chain onto a pre-existing, substituted benzene (B151609) ring. For example, a general pathway can be envisioned starting from a substituted toluene (B28343) derivative. The toluene is first halogenated on the benzylic position to form a benzyl halide. This intermediate is then converted to a benzyl nitrile, typically via reaction with a cyanide salt. The final step involves the hydrolysis of the nitrile group to afford the desired carboxylic acid. This entire sequence—bromination, cyanation, and hydrolysis—is a classic method for converting a methyl group on an aromatic ring into a phenylacetic acid moiety. mdpi.com

Alternatively, syntheses can begin with a simpler phenylacetic acid derivative, which is then elaborated through reactions on the aromatic ring. A representative synthesis involves starting with 2-hydroxyphenylacetic acid, which can undergo methylation of the phenolic hydroxyl group. unl.pt The resulting methoxy-substituted ring can then be subjected to electrophilic aromatic substitution reactions, such as formylation, to introduce additional functional groups. unl.pt These functional groups can then be further transformed to achieve the desired substitution pattern before or after modification of the acetic acid side chain. unl.pt This strategy allows for the regioselective introduction of substituents by leveraging the directing effects of the groups already present on the phenyl ring.

Carboxylation Reactions and Related Transformations

Carboxylation reactions provide a direct method for introducing the acetic acid moiety onto an appropriately substituted aromatic precursor. One of the most fundamental methods in this category is the Grignard reaction. This involves the preparation of an organomagnesium (Grignard) reagent from an aryl halide, such as 2-bromo-4-isopropylanisole. This Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the corresponding carboxylic acid.

Another established, though less direct, method is the Willgerodt-Kindler reaction. This reaction allows for the conversion of an aryl methyl ketone, such as 2-methoxy-5-isopropylacetophenone, into a phenylacetic acid derivative. The reaction typically involves heating the ketone with sulfur and a secondary amine, like morpholine, to form a thioamide intermediate. researchgate.netgoogle.com This thioamide is then hydrolyzed, often under basic conditions using aqueous sodium hydroxide (B78521), to yield the final carboxylic acid. google.com This method is particularly useful as it rearranges the carbon skeleton, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain before it is converted into a carboxylic acid. researchgate.net

A different one-step approach has also been developed for synthesizing p-methoxyphenylacetic acid from p-cresol (B1678582) methyl ether (methyl phenoxide). This method involves a reaction with glyoxylic acid in the presence of a catalytic system comprising a concentrated acid, iodine, and red phosphorus in a glacial acetic acid solvent. google.com

Novel Synthetic Approaches and Methodologies

Exploration of Advanced Coupling Reactions and Rearrangements

Modern cross-coupling reactions are powerful tools for constructing the carbon framework of complex molecules. The Suzuki-Miyaura coupling, for instance, has been employed to build highly substituted aromatic cores that can later be converted into phenylacetic acid derivatives. In a relevant multi-step synthesis, a Suzuki coupling reaction between a dibrominated aromatic compound and phenylboronic acid was used to construct a 3,4,5-triphenyltoluene scaffold. mdpi.com This substituted toluene was then converted to the corresponding phenylacetic acid via the previously described benzylic bromination-cyanation-hydrolysis sequence. mdpi.com This highlights how advanced coupling reactions can be integrated into established synthetic sequences to access complex targets.

Palladium-catalyzed C-H functionalization represents another frontier in the synthesis of such compounds. These methods allow for the direct formation of carbon-carbon bonds on the aromatic ring without the need for pre-functionalized starting materials like aryl halides or boronic acids. While specific applications to this compound are not detailed, the general methodology is broadly applicable to nondirected arenes, offering a potentially more atom-economical route to functionalized phenylacetic acid precursors.

Development of Improved Synthetic Routes

Efforts to improve established synthetic methods are ongoing, focusing on increasing yields, reducing reaction times, and employing more environmentally benign conditions. An example of such an improvement is found in the Willgerodt-Kindler reaction for producing p-methoxyphenylacetic acid. A patented modification focuses on accelerating the hydrolysis of the intermediate thioacetomorpholide. By treating this intermediate with a 10% aqueous sodium hydroxide solution, the hydrolysis step can be completed in four hours or less, a significant improvement over traditional, longer procedures. google.com Such process optimizations are crucial for the large-scale and economically viable production of these chemical compounds.

Multicomponent reactions (MCRs) also represent an improved synthetic strategy, offering efficiency by combining several steps into a single operation. A telescoped, one-pot MCR has been developed for the synthesis of complex fused furylacetic acids. This process involves the initial condensation of components like a hydroxy-aromatic compound, an arylglyoxal, and Meldrum's acid, followed by an acid-catalyzed intramolecular cyclization to yield the final product. mdpi.com This approach benefits from the use of readily available starting materials and procedural simplicity. mdpi.com

Enantioselective Synthesis and Chiral Resolution of this compound and its Derivatives

While this compound itself is an achiral molecule, its α-substituted derivatives possess a stereogenic center and can exist as enantiomers. The synthesis and separation of these chiral analogues are of significant interest. Methodologies to obtain enantiomerically pure compounds fall into two main categories: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric synthesis aims to create a specific enantiomer directly. One powerful technique is the enantioselective alkylation of a prochiral arylacetic acid enolate. By using a chiral lithium amide as a traceless auxiliary, it is possible to directly alkylate various phenylacetic acids at the α-position with high enantioselectivity. nih.gov For example, the ethylation of phenylacetic acid can achieve 96% enantiomeric excess (ee), while alkylation with bulkier groups like isobutyl iodide can yield products with up to 98% ee. nih.gov The chiral amine auxiliary can be recovered in nearly quantitative yield after the reaction. nih.gov Another approach is the asymmetric hydrogenation of an α,β-unsaturated acid precursor using a chiral phosphine-rhodium complex catalyst, such as Rh/(R)-BINAP, which can afford α-substituted phenylacetic acids in high enantiomeric excesses. tandfonline.com

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. A classical method involves forming diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. tcichemicals.com These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Chiral amines like (S)-(−)-1-(2-naphthyl)ethylamine are effective resolving agents for α-substituted phenylacetic acid derivatives. google.com Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid. The theoretical maximum yield for the desired enantiomer from a racemic mixture via this method is 50%. google.com

Below is a table summarizing selected methods for the enantioselective synthesis and resolution of chiral phenylacetic acid derivatives.

| Method Type | Substrate/Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) / Result |

| Asymmetric Alkylation | Phenylacetic acid | Isobutyl iodide / Chiral Lithium Amide | (S)-2-Phenyl-4-methylpentanoic acid | 98% ee |

| Asymmetric Alkylation | Phenylacetic acid | Ethyl iodide / Chiral Lithium Amide | (S)-2-Phenylbutanoic acid | 96% ee |

| Asymmetric Hydrogenation | 2-(4-methoxyphenyl)-3-methyl-2-butenoic acid | Rh/(R)-BINAP complex | α-Isopropyl-4-methoxyphenylacetic acid | High ee |

| Chiral Resolution | Racemic α-(phenoxy)phenylacetic acid | (S)-(-)-1-(2-Naphthyl)ethylamine | Enantiomerically enriched acid | >95% ee achievable |

Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries

A common and effective class of chiral auxiliaries are the Evans' oxazolidinones. springerprofessional.de In a hypothetical asymmetric synthesis of this compound, the synthesis could begin by acylating an Evans' auxiliary with a suitable derivative of the phenylacetic acid core. The resulting N-acyloxazolidinone can then undergo a diastereoselective α-alkylation. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, preferentially forming one diastereomer. Subsequent hydrolysis removes the auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched carboxylic acid.

Table 1: Conceptual Steps in Asymmetric Synthesis via Chiral Auxiliary

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Acylation | Attachment of the achiral acid precursor to the chiral auxiliary. | (5-Isopropyl-2-methoxyphenyl)acetyl chloride, Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), base. | Chiral N-acyloxazolidinone intermediate. |

| 2. Enolate Formation | Deprotonation at the α-carbon to form a chiral enolate. | Strong base (e.g., Lithium diisopropylamide, LDA). | Stereochemically defined enolate. |

| 3. Diastereoselective Reaction | Reaction of the enolate with an electrophile to create the new stereocenter. | For the parent acid, this step would be a protonation; for analogues, an alkyl halide could be used. | Diastereomerically enriched product. |

| 4. Auxiliary Cleavage | Hydrolysis to remove the chiral auxiliary and yield the final product. | Acidic or basic hydrolysis (e.g., LiOH/H₂O₂). | Enantiomerically enriched this compound and recovered auxiliary. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool for the separation of enantiomers. nih.gov The technique relies on the use of a chiral stationary phase (CSP), which creates a chiral environment. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.

For arylpropionic acid derivatives, polysaccharide-based CSPs are particularly effective. nih.govwindows.net These columns typically use cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. fagg-afmps.be The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The separation can be optimized by adjusting the mobile phase composition, which can be a normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), or polar organic mode. nih.govfagg-afmps.be Chiral HPLC is not only used to determine the enantiomeric excess (ee) of a sample but can also be scaled up for preparative separations to isolate gram quantities of pure enantiomers.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Selector Backbone | Common Trade Names | Typical Applications |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Lux® Cellulose-1 | Broad enantiorecognition for many compound classes, including arylpropionic acids. nih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Chiralpak® IA | Often complementary to cellulose-based phases, effective for a wide range of racemates. nih.govfagg-afmps.be |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Cyclobond™ | Separation of molecules that can fit into the chiral cyclodextrin (B1172386) cavity. nih.gov |

| Ligand Exchange | Chiral ligand (e.g., L-proline) complexed with a metal ion (e.g., Cu²⁺) | Astec® CLC | Primarily for amino acids and α-hydroxy acids. sigmaaldrich.com |

Derivatization Strategies for Structure-Activity Relationship (SAR) and Mechanistic Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying different parts of a lead molecule, researchers can identify key functional groups and structural features responsible for its effects. For this compound, derivatization strategies would focus on the three main components of the molecule: the carboxylic acid, the substituted phenyl ring, and the isopropyl group.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a prominent feature, capable of acting as a hydrogen bond donor and acceptor and existing as a carboxylate anion at physiological pH. msu.edu Its role can be probed by converting it into various functional groups.

Esterification: Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl ester) neutralizes the acidic proton and removes the negative charge. msu.edu This modification can enhance membrane permeability and allow investigation into whether the acidic nature is essential for activity. Esters can also function as prodrugs, which are converted back to the active carboxylic acid in the body.

Amide Formation: Synthesis of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities. Amides are generally more stable to hydrolysis than esters and can be used to explore specific interactions with biological targets.

Modifications on the Substituted Phenyl Ring

The substitution pattern of the phenyl ring is critical for defining the molecule's interaction with its target. SAR studies would involve synthesizing analogues with variations in the methoxy (B1213986) and isopropyl groups to map the steric and electronic requirements for activity. nih.gov

Positional Isomers: Moving the isopropyl or methoxy group to other positions on the phenyl ring (e.g., para or meta to the acetic acid side chain) would reveal the importance of the specific ortho- and meta-substitution pattern.

Methoxy Group Modification: The methoxy group can be replaced by other alkoxy groups (e.g., ethoxy, propoxy) to probe for steric tolerance. Alternatively, it could be replaced with groups that have different electronic properties, such as a hydroxyl group (hydrogen bond donor), a trifluoromethoxy group (electron-withdrawing), or a simple hydrogen atom to assess the group's contribution.

Additional Substituents: Adding other substituents like halogens (F, Cl, Br) or small alkyl groups to the remaining positions on the ring can further refine understanding of the electronic and steric landscape required for activity.

Isopropyl Group Modifications and Bioisosteric Replacements

The isopropyl group provides a specific steric bulk and lipophilicity. Its importance can be evaluated by replacing it with other groups.

Alkyl Group Homologation: Replacing the isopropyl group with smaller (ethyl) or larger (tert-butyl, sec-butyl) alkyl groups can determine the optimal size and shape for the hydrophobic pocket it may occupy.

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov Replacing the isopropyl group with its bioisosteres can fine-tune the molecule's properties. For example, a cyclopropyl (B3062369) group can offer similar steric bulk but with increased rigidity. A trifluoromethyl group (CF₃) is also sterically similar but is strongly electron-withdrawing, which can alter the molecule's metabolic stability and electronic properties.

Table 4: Potential Bioisosteric Replacements for the Isopropyl Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Isopropyl (-CH(CH₃)₂) | Cyclopropyl | Similar size, introduces conformational rigidity. |

| Isopropyl (-CH(CH₃)₂) | tert-Butyl (-C(CH₃)₃) | Increases steric bulk to probe pocket size. |

| Isopropyl (-CH(CH₃)₂) | Trifluoromethyl (-CF₃) | Similar size, but strongly electron-withdrawing; can block metabolic oxidation. |

Computational Chemistry and Molecular Modeling of 5 Isopropyl 2 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (5-Isopropyl-2-methoxyphenyl)acetic acid, DFT calculations, often employing the B3LYP functional with a basis set such as 6-31G(d,p), are utilized to determine its most stable three-dimensional conformation, known as the ground state geometry. nih.gov These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The accuracy of these theoretical results can be benchmarked against experimental data, if available, with discrepancies typically attributed to the difference between the gaseous phase of calculations and the solid state of experimental measurements. nih.gov

The electronic properties derived from DFT studies are crucial for characterizing the molecule. Key properties include the total energy, dipole moment, and the distribution of electronic charge. These parameters are essential for understanding the molecule's polarity and its behavior in electric fields.

Table 1: Representative Calculated Electronic Properties

| Property | Value |

|---|---|

| Total Energy | Data not available in search results |

| Dipole Moment | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net For this compound, a calculated HOMO-LUMO gap of 2.96 eV has been reported for a structurally related thiazolidin-4-one derivative, indicating significant charge transfer interaction within that molecule. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | Data not available |

| LUMO Energy (ELUMO) | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

Topological analyses of the electron density provide profound insights into the nature of chemical bonding and non-covalent interactions. The Atoms in Molecules (AIM) theory, for instance, characterizes chemical bonds by analyzing the topology of the electron density.

The Reduced Density Gradient (RDG) analysis is particularly useful for visualizing and identifying non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. Similarly, the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to map the electron localization in a molecule, which helps in identifying bonding, non-bonding, and lone pair electrons. These methods offer a visual and quantitative understanding of the chemical bonds and interactions within this compound.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding conformation of this compound within the active site of a target protein. Software like AutoDock is commonly employed for this purpose. The simulations generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in studies of other compounds, docking results have been used to identify potent inhibitors by comparing their binding affinities to known drugs. mdpi.com

Table 3: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Hypothetical Target 1 | Data not available |

Beyond predicting binding affinity, molecular docking provides detailed insights into the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By visualizing the docked pose, researchers can identify the specific amino acid residues in the protein's active site that interact with different functional groups of this compound. Understanding these key interactions is crucial for explaining the ligand's binding specificity and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of a predictive QSAR model for this compound and its analogues would first require a dataset of these compounds with their experimentally determined biological activities against a specific target. Subsequently, a wide range of structural descriptors would be calculated for each molecule. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Shape indices, steric parameters.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation would be developed that best correlates the changes in the descriptors with the variation in biological activity.

A hypothetical QSAR model might take the form of:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) - c3(Descriptor C) + ... + Constant

However, without experimental data and dedicated studies, no such model exists for this compound.

Correlation of Molecular Descriptors with Experimental Biological Data

Once a QSAR model is developed, the correlation between specific molecular descriptors and biological activity can be elucidated. For instance, a positive coefficient for a lipophilicity descriptor (like LogP) would suggest that increasing the lipophilicity of the molecule could lead to enhanced biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity.

This analysis provides valuable insights for rational drug design, guiding the synthesis of new derivatives with potentially improved potency. Unfortunately, the absence of experimental biological data for a series of compounds related to this compound prevents any such correlation from being established.

The table below illustrates the types of data that would be necessary for a QSAR study, which are currently unavailable for this compound.

| Compound Derivative | Experimental Activity (e.g., IC50, µM) | Calculated LogP | Calculated Polar Surface Area (Ų) |

| Derivative 1 | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available |

| Derivative 3 | Data not available | Data not available | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of a molecule over time.

Exploration of Conformational Preferences in Solution and Bound States

This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations. Conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure to identify the low-energy, and therefore most probable, conformations. This can be performed in a vacuum, in a simulated solvent environment to mimic solution-state behavior, or within the active site of a biological target to understand its bound-state conformation.

Key dihedral angles for conformational analysis of this compound would include the rotation around the bond connecting the phenyl ring to the acetic acid moiety and the bonds associated with the isopropyl and methoxy (B1213986) groups. The results of such an analysis would reveal the preferred spatial arrangement of these functional groups, which is crucial for its interaction with biological macromolecules.

Dynamics of Ligand-Target Interactions

If a biological target of this compound were known, MD simulations could be employed to study the dynamics of their interaction. This would involve placing the molecule in the binding site of the target protein and simulating their movements over a period of time (typically nanoseconds to microseconds).

MD simulations can provide detailed information on:

The stability of the ligand-protein complex.

The key amino acid residues involved in binding.

The specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

The conformational changes that may occur in both the ligand and the protein upon binding.

This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors or agonists. As with the other areas of study, the lack of identified biological targets and dedicated simulation studies for this compound means that no such dynamic interaction data is available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Isopropyl 2 Methoxyphenyl Acetic Acid Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of a drug molecule are critically dependent on the nature and positioning of its substituents. Variations in these groups can alter the molecule's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets and its metabolic stability.

Role of the Isopropyl Group in Receptor Recognition and Activity

The bulky and lipophilic isopropyl group at the 5-position of the phenyl ring is likely to play a significant role in how the molecule interacts with its biological target. In many known drug-receptor interactions, such hydrophobic groups contribute to binding affinity by engaging with hydrophobic pockets within the receptor's binding site. The size and shape of the isopropyl group can also impart selectivity, favoring binding to receptors with complementary topographies. For instance, in a series of 5-isopropyl-2-methylphenol derivatives, which share a similar substitution pattern, the isopropyl group was found to be a key feature for their biological activities.

To definitively establish the role of the isopropyl group in (5-Isopropyl-2-methoxyphenyl)acetic acid, a systematic study would be required. This would involve synthesizing analogs where the isopropyl group is replaced by other alkyl groups of varying sizes (e.g., methyl, ethyl, tert-butyl) or by more polar substituents. Biological testing of these analogs would then reveal whether the isopropyl group is optimal for activity and selectivity.

Influence of the Methoxy (B1213986) Group on Binding and Metabolism

The methoxy group at the 2-position can influence the molecule's properties in several ways. Electronically, it is an electron-donating group, which can affect the reactivity of the phenyl ring and the acidity of the carboxylic acid. Its presence can also influence the molecule's conformation by creating steric interactions with the adjacent acetic acid side chain.

From a metabolic standpoint, methoxy groups on aromatic rings are common sites for enzymatic modification, typically O-demethylation by cytochrome P450 enzymes. This metabolic transformation would convert the methoxy group to a hydroxyl group, creating a more polar metabolite that is more readily excreted. The rate and extent of this metabolism would be a critical determinant of the compound's pharmacokinetic profile and duration of action. Studies on other methoxy-containing arylalkanoic acids have demonstrated that this metabolic pathway can significantly impact their biological activity and clearance.

Importance of the Acetic Acid Moiety for Carboxylic Acid Interactions

The acetic acid moiety is a key functional group, providing a site for ionic interactions with biological targets. The carboxylate group, which will be ionized at physiological pH, can form strong salt bridges with positively charged amino acid residues (such as lysine (B10760008) or arginine) in a receptor's binding site. These interactions are often crucial for anchoring the molecule in the correct orientation for a biological response.

Furthermore, the carboxylic acid group significantly influences the compound's physicochemical properties, such as its water solubility and ability to cross cell membranes. The acidity of this group can be modulated by the electronic effects of the other substituents on the phenyl ring.

Stereochemical Influences on Activity and Target Binding

For molecules with chiral centers, the three-dimensional arrangement of atoms can have a profound impact on their biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with the various stereoisomers of a drug.

Enantiomeric Purity and its Effect on Target Interaction and Specificity

This compound itself is not chiral. However, derivatives of this compound could possess one or more chiral centers, for example, through modification of the acetic acid side chain. In such cases, it would be crucial to separate and test the individual enantiomers, as it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The inactive or less active enantiomer could even contribute to off-target effects or be metabolized differently. The differential binding of enantiomers is a well-established principle in pharmacology, driven by the need for a precise three-point attachment to the chiral receptor surface.

Diastereomeric Effects on Conformational Preferences and Biological Profiles

If a derivative of this compound were to contain two or more chiral centers, it could exist as diastereomers. Unlike enantiomers, diastereomers have different physical properties, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. They also have different three-dimensional shapes and conformational preferences, which can lead to distinct biological activities and selectivities. A comprehensive SAR study of such derivatives would necessitate the separation and individual biological evaluation of each diastereomer to fully understand their pharmacological profiles.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies for derivatives of This compound . The rational design, application of bioisosteric replacement strategies, scaffold hopping, and scaffold derivatization approaches for this particular compound are not described in the accessible research data.

Therefore, it is not possible to provide an article that adheres to the requested structure and content for This compound . The scientific community has not published studies focusing on the specific medicinal chemistry explorations outlined in the query for this exact molecule.

Biochemical and Cellular Research on 5 Isopropyl 2 Methoxyphenyl Acetic Acid

Enzyme Interaction and Inhibition Studies

No specific studies detailing the interaction of (5-Isopropyl-2-methoxyphenyl)acetic acid with any enzyme were identified in the public domain.

Characterization of Enzyme Binding Kinetics and Mechanisms

There is no available research characterizing the enzyme binding kinetics or the mechanisms through which this compound might interact with enzymatic targets. Data such as inhibition constants (Kᵢ), IC₅₀ values, or detailed kinetic models for this specific compound have not been published.

Mechanisms of Enzyme Inhibition (e.g., COX-2)

While the structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) might suggest a potential for cyclooxygenase (COX) enzyme inhibition, there are no specific studies confirming or detailing such a mechanism. Cyclooxygenase enzymes, which exist as isoforms like COX-1 and COX-2, are the primary targets for NSAIDs. These drugs can exhibit various inhibitory mechanisms, including simple competitive inhibition, slow-binding inhibition, and irreversible inhibition. The larger active site of COX-2, due to the presence of a smaller valine residue compared to isoleucine in COX-1, allows for the development of selective inhibitors. However, without experimental data, any potential interaction of this compound with COX-2 remains speculative.

Receptor Binding and Target Identification Studies

No publicly accessible data exists from receptor binding assays or broader target identification studies for this compound.

Ligand-Receptor Binding Assays and Affinity Determination

There are no published ligand-receptor binding assays that have used this compound as a ligand. Consequently, its binding affinity (e.g., dissociation constant, Kₑ) for any specific receptor is unknown.

Metabolic Fate and Biotransformation Studies

Elucidation of Biotransformation Pathways and Identification of Metabolites

The biotransformation of a xenobiotic compound like this compound would likely involve a series of enzymatic modifications aimed at increasing its water solubility to facilitate excretion. These pathways are generally categorized into Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups. For this compound, potential Phase I transformations could include:

O-Demethylation: The methoxy (B1213986) group (-OCH3) is a common site for demethylation, which would result in a hydroxyl group (-OH).

Hydroxylation: A hydroxyl group could be added to the isopropyl group or the aromatic ring.

Oxidation: The acetic acid side chain could undergo further oxidation.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite. Potential Phase II conjugations for metabolites of this compound include:

Glucuronidation: The addition of glucuronic acid to a hydroxyl group.

Sulfation: The addition of a sulfonate group to a hydroxyl group.

The identification of these metabolites would typically be carried out using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes) or in vivo (e.g., urine, plasma) studies.

Table 1: Hypothetical Metabolites of this compound

| Metabolite | Potential Biotransformation Pathway |

| (5-Isopropyl-2-hydroxyphenyl)acetic acid | O-Demethylation |

| (5-(1-hydroxyisopropyl)-2-methoxyphenyl)acetic acid | Hydroxylation of the isopropyl group |

| Glucuronide conjugate of (5-Isopropyl-2-hydroxyphenyl)acetic acid | Glucuronidation following O-demethylation |

| Sulfate conjugate of (5-Isopropyl-2-hydroxyphenyl)acetic acid | Sulfation following O-demethylation |

This table is illustrative and not based on experimental data.

Role of Specific Cytochrome P450 Enzymes and Methyltransferases in Metabolism

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is primarily responsible for catalyzing Phase I oxidative reactions. The specific CYP isoforms involved in the metabolism of this compound would need to be identified through in vitro studies using a panel of recombinant human CYP enzymes. Commonly involved isoforms in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Methyltransferases: If O-demethylation is a significant metabolic pathway, the enzymes responsible would be members of the catechol-O-methyltransferase (COMT) or other relevant methyltransferase families.

Preclinical In Vivo Mechanistic Investigations Using Animal Models

To understand the biological effects of this compound in a living organism, preclinical studies in animal models would be necessary.

Design and Selection of Relevant Animal Models for Mechanistic Studies

The choice of animal model would depend on the therapeutic target or the biological pathway of interest. Common models include mice and rats. For specific diseases, genetically modified or disease-induced models would be employed. For instance, if the compound is being investigated for anti-inflammatory properties, a model of induced inflammation (e.g., carrageenan-induced paw edema) might be used.

Evaluation of Pharmacodynamic Biomarkers in Biological Systems

Pharmacodynamic biomarkers are used to measure the biological effect of a compound. These can be molecular, cellular, or physiological changes. The selection of biomarkers would be guided by the hypothesized mechanism of action of this compound. For example, if it is thought to target a specific enzyme, the activity of that enzyme in tissues from treated animals would be measured.

Assessment of Molecular and Cellular Mechanisms in Vivo

This involves analyzing tissues and cells from treated animals to understand how the compound exerts its effects at a molecular level. Techniques such as histology, immunohistochemistry, gene expression analysis (e.g., qPCR, RNA-seq), and proteomics would be employed to assess changes in cellular structure, protein expression, and gene regulation in response to the compound.

Application of Humanized Animal Models for Translational Research

To better predict the effects of this compound in humans, humanized animal models could be utilized. These are typically immunodeficient mice engrafted with human cells or tissues. For example, a mouse with a humanized liver could provide more relevant data on the compound's metabolism and potential liver toxicity.

Advanced Analytical Method Development for Research Applications of 5 Isopropyl 2 Methoxyphenyl Acetic Acid

Chromatographic Methodologies for High-Purity Analysis and Isolation

Chromatography is the cornerstone of chemical analysis, providing powerful tools for separating, identifying, and quantifying components within a mixture. For a compound like (5-Isopropyl-2-methoxyphenyl)acetic acid, various chromatographic techniques are employed to ensure high purity and to isolate the compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. Due to the compound's aromatic ring and carboxylic acid functional group, it is well-suited for reversed-phase HPLC.

Method Development Principles: A typical HPLC method development strategy begins with selecting a reversed-phase column, most commonly a C18 (octadecylsilane) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The carboxylic acid moiety of the target compound requires pH control of the mobile phase to ensure consistent retention and sharp peak shape. An acidic modifier, such as acetic acid, trifluoroacetic acid, or formic acid, is often added to the mobile phase to suppress the ionization of the carboxyl group, leading to better retention and peak symmetry on the reversed-phase column. researchgate.netnih.gov

Detection is typically performed using an ultraviolet (UV) detector, leveraging the chromophore of the methoxyphenyl group. A wavelength scan would be conducted to determine the absorbance maximum (λmax), which is then used for analysis to ensure maximum sensitivity. Purity is assessed by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound This table represents a typical starting point for method development and does not correspond to a specific published method.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Acetic Acid B: Acetonitrile with 0.1% Acetic Acid | Acetonitrile is a common organic modifier. Acetic acid suppresses ionization of the analyte's carboxyl group. nih.gov |

| Gradient | 70% A to 30% A over 20 minutes | A gradient elution is used to effectively separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 275 nm (estimated λmax) | The methoxyphenyl group provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a carboxylic acid, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. However, GC can be employed for trace analysis or for assessing specific impurities after converting the compound into a more volatile derivative.

The most common derivatization strategy for carboxylic acids is esterification. Reacting the compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions, or with a more potent derivatizing agent like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) or silyl (B83357) ester. These derivatives are significantly more volatile and thermally stable, allowing for analysis by GC.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity stationary phase (e.g., based on polydimethylsiloxane) is typically used. Detection is commonly performed with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the derivative and any impurities.

For research applications requiring highly pure material, preparative chromatography is used to isolate and purify this compound from synthesis reaction mixtures. nih.gov This technique is essentially a scaled-up version of analytical HPLC. researchgate.net

The goal of preparative HPLC is to maximize throughput while maintaining adequate separation. This involves using larger columns (typically with internal diameters >10 mm) packed with larger particle size stationary phases to handle higher sample loads. The analytical HPLC method is adapted by increasing the sample concentration and injection volume. The mobile phase composition and gradient profile are often adjusted to improve the separation of the target compound from its closest eluting impurities. researchgate.net Fractions of the eluent are collected as they exit the detector, and those containing the purified compound are combined, followed by solvent removal to yield the high-purity solid.

Advanced Chiral Separation Techniques for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the alpha-carbon of the acetic acid group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric excess (e.e.) is critical.

The most direct method for separating enantiomers is chiral HPLC, which utilizes a Chiral Stationary Phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used due to their broad applicability in separating a diverse range of chiral compounds, including carboxylic acids. windows.netfagg-afmps.be

Method development for chiral separation involves screening a variety of CSPs and mobile phases. researchgate.net For acidic compounds like this compound, separations are often achieved in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., ethanol/acetic acid), or reversed-phase (e.g., methanol/water/acetic acid) modes. nih.gov The choice of mobile phase and the addition of acidic or basic modifiers can dramatically affect the chiral recognition and resolution. fagg-afmps.be Optimization involves adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers. nih.gov

Table 2: Example Chiral Stationary Phase Screening Strategy This table outlines a typical screening approach for developing a chiral separation method.

| Chiral Stationary Phase (CSP) | Mobile Phase System 1 (Normal Phase) | Mobile Phase System 2 (Polar Organic) | Mobile Phase System 3 (Reversed Phase) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) + 0.1% TFA | Acetonitrile + 0.1% Acetic Acid | Methanol/Water (80:20) + 0.1% Acetic Acid |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) + 0.1% TFA | Ethanol + 0.1% Acetic Acid | Acetonitrile/Water (60:40) + 0.1% Acetic Acid |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Hexane/Isopropanol (80:20) + 0.1% TFA | Methanol + 0.1% Acetic Acid | Methanol/Aqueous Buffer pH 3.0 |

An alternative to using a chiral column is the indirect approach, which involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).

For carboxylic acids, common CDAs are chiral amines, which react with the carboxyl group in the presence of a coupling agent to form stable diastereomeric amides. nih.govtcichemicals.com Examples of such reagents include (R)-1-phenylethylamine or (S)-1-(1-naphthyl)ethylamine. The resulting diastereomeric amides can then be separated using standard reversed-phase HPLC. documentsdelivered.comnih.gov The success of this method depends on the efficiency of the derivatization reaction and the chromatographic resolution of the resulting diastereomers. researchgate.net

Hyphenated Techniques for Comprehensive Chemical and Biological Analysis (e.g., LC-MS, GC-MS)

The comprehensive chemical and biological analysis of this compound relies on advanced hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, provide the high sensitivity and selectivity required for the characterization and quantification of the compound and its potential metabolites in complex matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely employed hyphenated techniques in this context.

The development of robust analytical methods is crucial for research applications, enabling accurate measurement and characterization. The structural similarities of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen (B1676952) allow for the adaptation of existing well-established analytical methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering excellent separation and specificity.

Detailed Research Findings:

A hypothetical LC-MS/MS method for the quantification of this compound in a biological matrix, such as human plasma, can be developed based on methods used for structurally related compounds. nih.govresearchgate.netresearchgate.net The method would involve protein precipitation followed by solid-phase extraction to isolate the analyte and an internal standard from the plasma. nih.gov Chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) to ensure good peak shape and ionization efficiency. nih.govijpsdronline.com

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in negative ion mode, provides high selectivity and sensitivity. nih.gov The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| This compound | Precursor Ion (m/z): 207.1; Product Ion (m/z): 163.1 (Loss of CO2) |

| Internal Standard (e.g., Ibuprofen-d3) | Precursor Ion (m/z): 209.1; Product Ion (m/z): 165.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is typically required to increase their volatility and improve their chromatographic behavior. mdpi.comspringernature.com

Detailed Research Findings:

A common derivatization agent for carboxylic acids is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov The resulting TMS ester is more volatile and less polar, making it suitable for GC analysis.

The GC separation is typically performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms). mdpi.com The mass spectrometer is operated in electron ionization (EI) mode, which generates characteristic fragmentation patterns that are useful for structural elucidation and confirmation. mdpi.com Quantitative analysis can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. researchgate.net

Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatography | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Mass Spectrometry | |

| Ionization Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

| Characteristic Ions (TMS Derivative) | |

| Molecular Ion [M]+ | m/z 279 |

| Base Peak | m/z 264 ([M-15]+, loss of CH3) |

| Other Fragments | m/z 191 (loss of COOTMS), m/z 149 |

Future Research Directions and Potential Academic Applications

Exploration of Novel Biochemical Pathways and Unidentified Biological Targets

A primary avenue for future research lies in the comprehensive exploration of the biochemical pathways modulated by (5-Isopropyl-2-methoxyphenyl)acetic acid and the identification of its specific biological targets. Phenylacetic acid (PAA) is recognized as a natural auxin, a class of plant hormones that regulate various aspects of growth and development. nih.gov Research has shown that derivatives of PAA can exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.com

Future investigations could focus on determining whether this compound exhibits auxin-like activity or interacts with other plant signaling pathways. This could involve a series of bioassays to observe its effects on plant growth, such as root elongation and cell division. Beyond its potential role in plants, its impact on microbial and mammalian systems remains a significant unknown. High-throughput screening (HTS) campaigns could be employed to test the compound against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions, to uncover any potential therapeutic applications. nih.gov

To identify direct binding partners, affinity-based proteomics approaches could be utilized. This would involve immobilizing the compound on a solid support to capture interacting proteins from cell or tissue lysates. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of its molecular targets. Such studies could reveal novel biochemical pathways and provide a foundation for understanding its mechanism of action.

Advanced Computational Design and Synthesis of Next-Generation Analogues with Improved Selectivity

The chemical structure of this compound serves as a valuable starting point for the design and synthesis of novel analogues with potentially enhanced potency and selectivity. Computational modeling and medicinal chemistry strategies can be synergistically applied to create a library of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Computational Design: In silico methods such as molecular docking and 3D-pharmacophore modeling can be used to predict the binding of this compound and its virtual analogues to the active sites of potential protein targets. nih.gov These computational tools can help prioritize the synthesis of compounds that are most likely to exhibit desired biological activities, thereby streamlining the discovery process.

Synthetic Strategies: The synthesis of new derivatives can be achieved through various organic chemistry reactions. researchgate.netinventivapharma.com Modifications to the isopropyl group, the methoxy (B1213986) group, and the phenylacetic acid moiety could be systematically explored to understand how these changes influence biological activity. For instance, altering the position and nature of the substituents on the phenyl ring could lead to analogues with improved selectivity for a specific biological target. mdpi.com The development of efficient and scalable synthetic routes will be crucial for producing sufficient quantities of these new compounds for biological evaluation. researchgate.net

Through an iterative process of computational design, chemical synthesis, and biological testing, it is plausible to develop next-generation analogues of this compound with optimized properties for specific academic or therapeutic applications.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Impact

To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating multiple "omics" datasets is a promising future direction. acs.orgnih.govazolifesciences.com By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of a biological system (such as a cell line or model organism) treated with the compound, researchers can construct a comprehensive picture of its molecular impact. nih.govresearchgate.netnih.gov

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns induced by the compound, providing insights into the cellular pathways that are activated or inhibited.

Proteomics: Mass spectrometry-based proteomics can identify alterations in protein abundance and post-translational modifications, offering a direct view of the functional changes occurring within the cell.

Metabolomics: By profiling the small molecule metabolites, researchers can understand how the compound affects cellular metabolism and biochemical networks. researchgate.net

The integration of these multi-omics datasets can help to build predictive models of the compound's mechanism of action and identify potential biomarkers of its activity. e-enm.org This systems-level perspective is crucial for understanding both on-target and potential off-target effects, which is essential for the development of any new bioactive molecule. frontiersin.org

Development of this compound as a Biochemical Probe for Fundamental Biological Processes

Given its unique chemical structure, this compound could be developed into a valuable biochemical probe to investigate fundamental biological processes. nih.govyoutube.com A chemical probe is a small molecule that can be used to perturb and study a specific protein or pathway in a complex biological system. researchgate.net

To function as a probe, the parent compound would need to be chemically modified to incorporate a reporter tag, such as:

A fluorophore for visualization of its subcellular localization using fluorescence microscopy.

A biotin tag for affinity purification of its target proteins (pull-down assays).

A photo-crosslinking group to covalently link to its binding partners upon UV irradiation, allowing for their subsequent identification.

The development of such a probe would require careful synthetic chemistry to ensure that the addition of the tag does not significantly alter the compound's biological activity. nih.gov Once validated, this chemical tool could be used to dissect complex cellular processes, identify novel drug targets, and provide a deeper understanding of the biological pathways it modulates. broadinstitute.org

Q & A

Q. What are the recommended synthetic routes for (5-Isopropyl-2-methoxyphenyl)acetic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation to introduce the isopropyl group to a methoxyphenyl precursor, followed by acetylation. For example:

Friedel-Crafts Alkylation : React 2-methoxyphenylacetic acid with isopropyl chloride in the presence of AlCl₃ as a catalyst.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Validation : Confirm structural integrity via -NMR (e.g., δ 1.2–1.3 ppm for isopropyl CH₃, δ 3.8 ppm for methoxy group) and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD):

- Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.

- Data Collection : Employ Mo Kα radiation (λ = 0.71073 Å) and a Bruker APEX-II diffractometer.

- Analysis : Refine parameters (e.g., space group, unit cell dimensions) using SHELX or WinGX. Expect hydrogen-bonding patterns (e.g., O–H···O interactions between carboxylic acid groups) similar to 2-(2-methoxyphenyl)acetic acid (orthorhombic Pbca space group, Z = 16) .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: The bulky isopropyl group at the 5-position creates steric hindrance, reducing accessibility to the carboxylic acid moiety. To study this:

Kinetic Analysis : Compare reaction rates with unsubstituted phenylacetic acid in esterification (e.g., with methanol/H⁺).

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and steric maps. Results may show reduced nucleophilic attack at the carbonyl carbon due to steric shielding .

Contradiction Resolution : If experimental rates contradict computational predictions, consider solvent effects (e.g., polar aprotic solvents may mitigate steric hindrance) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

Purity Variability : Validate compound purity (>98% via HPLC) and exclude degradation products.

Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.0).

Structural Analogues : Compare with derivatives like 2-(5-methylthiophen-2-yl)acetic acid () to isolate substituent-specific effects.

Meta-Analysis : Use PubChem BioActivity data to identify trends across studies .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), aqueous solubility (~1.2 mg/mL), and CYP450 interactions.

Docking Studies : Model interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The methoxy group may enhance binding affinity via hydrophobic interactions .

Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.